molecular formula C8H7N2+ B14746645 Pyrido[1,2-a]pyrazin-5-ium CAS No. 1074-08-4

Pyrido[1,2-a]pyrazin-5-ium

Cat. No.: B14746645
CAS No.: 1074-08-4
M. Wt: 131.15 g/mol
InChI Key: PSTWIRCRFUSTEE-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]pyrazin-5-ium is a cationic heteroaromatic compound of significant interest in the development of advanced chemical sensors. While information on the specific properties of the parent ion is limited, recent research highlights the high utility of its bromide salt derivative in scientific applications. This derivative acts as a highly effective fluorescent pH indicator, characterized by its excellent water solubility and stable fluorescence properties . Its primary researched application is in the construction of a fluorometric platform for the visual, rapid, and highly sensitive detection of carbamate pesticides in water samples . The mechanism of action for this application is rooted in an acetylcholine esterase (AChE) hydrolysis assay. The hydrolysis of acetylcholine by AChE produces acetic acid, leading to a local decrease in pH. The fluorescent compound, integrated into this system, responds to this pH change, likely through tautomerism between its lactam and lactim configurations, resulting in a measurable fluorometric shift that can be inhibited by the presence of carbamate pesticides . This property makes this compound and its derivatives a valuable tool for environmental monitoring and agricultural chemistry research, offering a potential method for instrument-free detection in field settings . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1074-08-4

Molecular Formula

C8H7N2+

Molecular Weight

131.15 g/mol

IUPAC Name

pyrido[1,2-a]pyrazin-5-ium

InChI

InChI=1S/C8H7N2/c1-2-5-10-6-4-9-7-8(10)3-1/h1-7H/q+1

InChI Key

PSTWIRCRFUSTEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C=CN=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Pyrido 1,2 a Pyrazin 5 Ium Scaffolds

Classical and Established Synthetic Routes

Classical approaches to bicyclic pyridinium (B92312) salts typically involve the condensation of a pyridine (B92270) derivative, which provides the pyridine ring and a nitrogen atom, with a second component that builds the fused ring.

Based on fundamental heterocyclic chemistry principles, the most direct route to the pyrido[1,2-a]pyrazin-5-ium scaffold would involve the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a 1,2-dicarbonyl compound. This reaction, a variation of the Quinoxaline synthesis, would theoretically proceed as follows:

Starting Materials : A 2-(aminomethyl)pyridine acts as the dinucleophile. The second component would be an α-dicarbonyl compound such as glyoxal, biacetyl, or benzil.

Reaction Pathway : The reaction likely proceeds through the initial formation of a Schiff base between the primary amine of the 2-(aminomethyl)pyridine and one of the carbonyl groups of the 1,2-dicarbonyl compound.

Cyclization : Subsequent intramolecular condensation between the second carbonyl group and the pyridine nitrogen atom, followed by dehydration and aromatization, would yield the final cationic this compound salt.

While this represents a chemically sound and classical approach, specific, documented examples and reaction conditions for the synthesis of this compound salts via this method are not available in the reviewed contemporary literature.

The synthesis of hydroxy-substituted derivatives would logically require the use of starting materials bearing a hydroxyl group. This could be achieved by using a substituted 2-(aminomethyl)pyridine or a hydroxyl-containing α-dicarbonyl compound. However, the introduction of a hydroxyl group can complicate the reaction by providing an alternative site for cyclization or by altering the electronic properties of the reactants. No specific methodologies for the preparation of hydroxy-substituted this compound derivatives were found in the surveyed literature.

Contemporary Approaches in this compound Synthesis

Modern synthetic strategies often employ more sophisticated annulation and cyclization techniques, including metal-catalyzed reactions and the construction of complex precursors for intramolecular cyclization.

A common and powerful method for forming fused pyridinium heterocycles is the reaction of a substituted pyridine with a bifunctional electrophile, such as an α-haloketone. For the synthesis of the this compound system, this would require a pyridine with a nucleophilic side chain at the 2-position.

A plausible precursor would be a 2-(N-substituted aminomethyl)pyridine. The reaction with an α-haloketone like phenacyl bromide would proceed via two key steps:

N-Alkylation : The primary or secondary amine in the side chain would attack the α-carbon of the haloketone, displacing the halide and forming a new C-N bond.

Intramolecular Cyclization : The nitrogen of the pyridine ring would then act as a nucleophile, attacking the ketone carbonyl group. Subsequent dehydration would lead to the formation of the fused pyrazine (B50134) ring and the cationic pyrazinium salt.

While this strategy is widely used for many heterocyclic systems, specific examples detailing its application for the synthesis of this compound were not identified in the available literature.

Intramolecular cyclization is a key strategy in modern organic synthesis. For the pyrido[1,2-a]pyrazine system, this would involve synthesizing a 2-substituted pyridine with a side chain containing all the necessary atoms for the second ring. This chain would be designed to cyclize onto the pyridine nitrogen.

Analogous strategies have been successfully employed for related systems like pyrazino[1,2-a]indoles. researchgate.netnih.gov In these cases, a propargyl group is often attached to the nitrogen of an indole (B1671886) bearing a carbonyl or imine at the C2 position. The terminal alkyne is then activated (e.g., with ammonia, DBU, or a gold catalyst) to facilitate intramolecular attack by the nitrogen of the imine, leading to cyclization. researchgate.netnih.gov

Adapting this to the pyrido[1,2-a]pyrazine system could involve a precursor such as N-(pyridin-2-ylmethyl)prop-2-yn-1-amine, which upon isomerization to an allene (B1206475) or activation of the alkyne, could potentially undergo cyclization. However, documented instances of this specific intramolecular pathway for the target compound are not present in the reviewed sources.

Annulation and Cyclization Strategies

Cross-Dehydrogenative Coupling Reactions for Related Pyridazine and Pyrazinium Derivatives

Cross-dehydrogenative coupling (CDC) represents an efficient and atom-economical strategy for forming C-C and C-N bonds. In the context of fused pyridine systems, this approach has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, which are structurally related to the this compound core.

A notable method involves the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. nih.gov This process is promoted by acetic acid and utilizes molecular oxygen as a green oxidant, proceeding under catalyst-free conditions. nih.govnih.gov The proposed mechanism suggests an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, which is followed by a dehydrative cyclization to yield the final fused heterocyclic products. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, aligning with the principles of green chemistry. nih.gov

The viability of this approach was demonstrated through the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with various 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction conditions and resulting products are detailed in the table below.

Table 1: Acetic Acid-Promoted Cross-Dehydrogenative Coupling Reactions

N-Aminopyridine Reactant 1,3-Dicarbonyl Compound Product Reference
1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile Ethyl acetoacetate Ethyl 2-amino-5-methyl-7-phenylpyrazolo[1,5-a]pyridine-8-carboxylate nih.gov
1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile Ethyl benzoylacetate Ethyl 2-amino-5,7-diphenylpyrazolo[1,5-a]pyridine-8-carboxylate researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like the this compound scaffold. Catalysts based on copper, indium, and rhodium have been instrumental in developing synthetic routes to this and related structures.

Copper-Mediated/Catalyzed Reactions for Pyrido[1,2-a]pyrazinium and Analogs

Copper catalysts have proven effective in the synthesis of fused N-heterocycles. One prominent example is the copper(II)-catalyzed three-component reaction of an acyl bromide, 1,4-naphthoquinone, and pyridine or isoquinoline (B145761). nih.gov This reaction proceeds via a sp² C-H difunctionalization of the naphthoquinone, followed by intramolecular cyclization and oxidative aromatization to afford benzo[f]pyrido[1,2-a]indole-6,11-diones in high yields. nih.gov The scope of this reaction can be expanded by substituting acyl bromides with 1,3-dicarbonyl compounds, which also produce the desired fused systems in excellent yields. nih.gov

Table 2: Copper(II)-Catalyzed Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Reference
Acetyl bromide 1,4-Naphthoquinone Pyridine 2-Methylbenzo[f]pyrido[1,2-a]indole-6,11-dione nih.gov
Benzoyl bromide 1,4-Naphthoquinone Pyridine 2-Phenylbenzo[f]pyrido[1,2-a]indole-6,11-dione nih.gov
Indium-Catalyzed Denitrogenative Transannulation to Fused Systems

Denitrogenative transannulation of 1,2,3-triazoles has emerged as a significant strategy for synthesizing nitrogen-containing heterocycles. nih.govelsevierpure.com This method allows for the single-step conversion of readily available triazole precursors into more complex fused systems. nih.gov While rhodium and palladium are commonly used catalysts for these transformations, indium has also been explored for the synthesis of fused pyridines through different, yet related, multicomponent reactions. nih.govnih.gov

An indium(III)-catalyzed, solvent-free, one-pot [2+2+1+1] annulation has been developed for constructing highly functionalized polycyclic fused pyridines. rsc.orgresearchgate.net This green chemistry approach yields a diverse range of products, including dihydrobenzoquinolines and azafluorenones, demonstrating the utility of indium catalysts in building complex heterocyclic architectures. rsc.org

Rhodium-Catalyzed Transformations for Related Imidazo-Fused Pyridines

Rhodium catalysts are particularly effective in mediating the synthesis of fused heterocyclic systems through C-H activation and annulation reactions. researchgate.net For instance, a rhodium(III)-catalyzed dehydrogenative annulation of 2-aryl-imidazo[1,2-a]pyridines with maleimides yields 1H-benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole-1,3(2H)-diones with high efficiency and broad functional group tolerance. researchgate.net This oxidative [4+2] annulation demonstrates high atom-efficiency. rsc.org

The proposed catalytic cycle involves Rh(III)-catalyzed C-H bond activation, followed by insertion of the maleimide, reductive elimination, and subsequent aromatization to yield the fused product. researchgate.net

Table 3: Rhodium(III)-Catalyzed Dehydrogenative Annulation of 2-Aryl-Imidazo[1,2-a]pyridines

2-Aryl-Imidazo[1,2-a]pyridine Maleimide Catalyst Product Reference
2-Phenylimidazo[1,2-a]pyridine N-Phenylmaleimide [RhCpCl₂]₂/AgSbF₆ 2-Phenyl-1H-benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole-1,3(2H)-dione researchgate.net
2-(p-Tolyl)imidazo[1,2-a]pyridine N-Methylmaleimide [RhCpCl₂]₂/AgSbF₆ 2-Methyl-10-(p-tolyl)-1H-benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole-1,3(2H)-dione rsc.org

In a related transformation, rhodium catalysis can be used in the annulation of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones, where the diazo compound acts as a C1 source to form naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. nih.gov

Functionalization and Derivatization of Pre-formed this compound Nucleus

Electrophilic Substitution Reactions (e.g., Bromination)

The functionalization of the pre-formed this compound nucleus is crucial for developing derivatives with diverse properties. Electrophilic substitution, particularly bromination, is a common method for introducing new functional groups.

Research on the related imidazo[1,2-a]pyrazine (B1224502) core has shown that bromination can be challenging, sometimes leading to low yields and inseparable mixtures of dibrominated regioisomers. nih.gov However, for the closely related pyrrolo[1,2-a]quinoxaline (B1220188) system, a highly efficient and regioselective bromination method has been developed using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This reagent offers advantages in safety and handling compared to molecular bromine. nih.gov

By carefully controlling the reaction conditions, such as temperature and the stoichiometry of TBATB, either C3-monobrominated or C1,C3-dibrominated products can be obtained selectively in good yields. nih.gov The C3-brominated product can be synthesized on a gram scale and serves as a versatile intermediate for further structural diversification. nih.gov

Table 4: Optimization of Regioselective Bromination of Pyrrolo[1,2-a]quinoxaline

Equivalents of TBATB Temperature (°C) Solvent Product(s) and Yield(s) Reference
1 60 DMSO C3-bromo (53%), C1,C3-dibromo (28%) nih.gov
1.2 80 MeCN C3-bromo (92%) nih.gov

For imidazo[1,2-a]pyridines, various other bromination methods have been explored, including metal-free approaches using sodium bromite (B1237846) (NaBrO₂) under acidic conditions, which can produce 3-bromo-imidazo[1,2-a]pyridines in high yields. researchgate.net

Alkylation of Pyrido[1,2-a]pyrazine Olates and Thiolates

The alkylation of pyrido[1,2-a]pyrazine olates and thiolates serves as a key method for introducing functional diversity into the heterocyclic core. These reactions typically involve the deprotonation of a hydroxyl or thiol group on the pyrido[1,2-a]pyrazine ring system to form a more nucleophilic olate or thiolate, which is then reacted with an alkylating agent.

One notable approach involves the reaction of pyridinium 1,4-zwitterionic thiolates with 1-sulfonyl-1,2,3-triazoles. rsc.orgresearchgate.net This catalyst-free reaction proceeds via two distinct pathways depending on the substituent on the triazole. When 4-ethoxy-substituted triazoles are employed, pyrido[1,2-a]pyrazine derivatives are formed in moderate yields. rsc.orgresearchgate.net The proposed mechanism suggests a sulfur migration through an addition/elimination process. rsc.orgresearchgate.net

Table 1: Synthesis of Pyrido[1,2-a]pyrazine Derivatives via Reaction of Pyridinium 1,4-Zwitterionic Thiolates with 1-Sulfonyl-1,2,3-triazoles

EntryTriazole SubstituentProductYield (%)
14-OEtPyrido[1,2-a]pyrazine derivativeModerate
24-NPhth1,4-Thiazine derivative-

Data sourced from Organic Chemistry Frontiers. rsc.orgresearchgate.net

Postfunctionalization of Pyrido[1,2-a]pyrazine Cores via Direct C–H Modification

Direct C–H modification has emerged as a powerful and atom-economical strategy for the postfunctionalization of heterocyclic cores, including the pyrido[1,2-a]pyrazine system. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences.

A significant advancement in this area is the catalytic photoredox C–H arylation of related heteroaryl diazonium salts, such as 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates. researchgate.net By irradiating a mixture of the diazonium salt and a heteroarene with green light in the presence of a photocatalyst like eosin (B541160) Y disodium (B8443419) salt, the corresponding arylated products can be obtained in yields ranging from 8-63%. researchgate.net This metal-free method offers a sustainable alternative for synthesizing 3-heteroaryl-substituted 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.net

The regioselectivity of C–H arylation on pyridine rings, a component of the pyrido[1,2-a]pyrazine system, is influenced by the electronic character of the C–H bonds and the heteroarene ring itself. nih.gov For instance, in palladium-catalyzed C–H arylation, the presence of electron-withdrawing groups can direct the arylation to specific positions. nih.gov Intramolecular C–H arylation of pyridine derivatives using a palladium catalyst has also been demonstrated as a viable method for constructing fused heteroaromatic compounds. beilstein-journals.org

Furthermore, direct C–H arylation has been successfully applied to thieno-pyrazines, which share structural similarities with the pyrido[1,2-a]pyrazine core. mdpi.com Palladium-catalyzed C–H arylation at the C-3 position of the thiophene (B33073) ring in 2-phenylthienopyridines has been achieved with moderate to good yields (41% to 91%). mdpi.com

Synthesis of Partially Saturated Pyrido[1,2-a]pyrazine Derivatives

The synthesis of partially saturated pyrido[1,2-a]pyrazine derivatives is of significant interest due to their presence in biologically active molecules. These scaffolds can be accessed through various synthetic routes, often involving cyclization reactions.

One method involves the recyclization of N-arylitaconimides with alkyl (3-oxopiperazin-2-ylidene)acetates to afford new polyfunctional hexahydropyrido[1,2-a]pyrazin-1-ones. mathnet.ru This cascade reaction is proposed to proceed through a Michael addition followed by an intramolecular transamidation. mathnet.ru

Another approach focuses on the synthesis of octahydro-1H-pyrido[1,2-a]pyrazines. These have been designed as novel μ-opioid receptor antagonists. nih.gov The synthesis involves replacing the octahydroquinolizine template of known antagonists with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov

The synthesis of hexahydropyrimidines, which can be considered related structures, has been achieved through Mannich-type reactions. ukm.my Additionally, hexahydro-pyrazino[1,2-a]pyrimidine-4,7-dione derivatives have been synthesized and investigated for their potential as anorectic agents. google.com

Table 2: Examples of Synthesized Partially Saturated Pyrido[1,2-a]pyrazine Derivatives

DerivativeSynthetic MethodStarting Materials
Polyfunctional hexahydropyrido[1,2-a]pyrazin-1-onesRecyclizationN-arylitaconimides, alkyl (3-oxopiperazin-2-ylidene)acetates
Octahydro-1H-pyrido[1,2-a]pyrazinesScaffold HoppingBased on octahydroquinolizine template
Hexahydro-pyrazino[1,2-a]pyrimidine-4,7-dionesMulti-step synthesisNot specified in detail

Information compiled from various cited research articles. mathnet.runih.govgoogle.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments for ¹H, ¹³C, and ¹⁵N nuclei are essential for identifying the different chemical environments within the Pyrido[1,2-a]pyrazin-5-ium core. The chemical shifts (δ) of these nuclei are highly sensitive to their local electronic structure.

¹H NMR: The proton spectrum reveals signals corresponding to each unique proton in the aromatic system. The chemical shifts are typically found in the downfield region due to the deshielding effects of the aromatic rings and the positive charge on the cation.

¹³C NMR: The ¹³C NMR spectrum provides signals for each carbon atom, with quaternary carbons and carbons bonded to nitrogen appearing at distinct chemical shifts. These spectra are crucial for confirming the carbon skeleton of the molecule.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR is a powerful tool for directly probing the electronic environment of the nitrogen atoms. rsc.org This technique can distinguish between the bridgehead nitrogen and the other nitrogen atom in the pyrazine (B50134) ring, providing critical data for confirming the bicyclic structure. researchgate.netnih.gov

Studies on substituted pyrido[1,2-a]pyrimidinium salts, which are structurally related, show that the chemical shifts are influenced by substituents and the counter-ion, but the fundamental pattern allows for clear structural assignment. nih.gov

Table 1: Representative NMR Data for a this compound Derivative Note: Data is representative of the types of values obtained for derivatives of this class, such as 1-oxo-3-phenyl-pyrido[1,2a]pyrazinium bromide.

NucleusChemical Shift (δ) Range (ppm)Multiplicity / Coupling
¹H7.5 - 9.5Doublet, Triplet, Multiplet
¹³C110 - 160-
¹⁵N-150 to -250 (relative to CH₃NO₂)-

While 1D NMR provides information on the types of nuclei present, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other and confirming the proton sequence around the pyridine (B92270) and pyrazine rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry. For the planar this compound system, it helps confirm the proximity of specific protons across the ring structure. researchgate.net

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the signals of directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This is particularly vital for identifying quaternary carbons (which have no attached protons) and for piecing together the entire heterocyclic framework by connecting different spin systems. researchgate.netresearchgate.net

The combined application of these 2D techniques has been successfully used to confirm the bicyclic ring system of related quaternary pyrido[1,2-a]pyrazinium salts. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's covalent bonds. americanpharmaceuticalreview.com Each technique provides a unique "molecular fingerprint" that is characteristic of the compound's structure and functional groups. americanpharmaceuticalreview.comnih.gov

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of bonds. For the this compound cation, characteristic absorptions include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and ring deformation modes. researchgate.net In substituted derivatives, prominent bands for specific functional groups, such as the C=O stretch in an oxo-substituted analogue, appear at characteristic wavenumbers (e.g., ~1714 cm⁻¹), confirming their presence. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Table 2: Typical Vibrational Frequencies and Assignments for Pyrido-Heterocycles

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100 - 3000Aromatic C-H StretchFTIR, Raman
1650 - 1500C=C and C=N Ring StretchFTIR, Raman
1400 - 1000In-plane Ring DeformationsFTIR, Raman
Below 1000Out-of-plane C-H BendFTIR, Raman

The analysis of these spectra provides a rapid and non-destructive method for confirming the presence of the core heterocyclic structure and identifying attached functional groups. americanpharmaceuticalreview.comesisresearch.org

X-ray Crystallography for Definitive Structural Confirmation

While NMR and vibrational spectroscopy provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof by mapping the precise positions of atoms in the solid state.

To perform this analysis, a suitable single crystal of a this compound salt (e.g., a bromide or hexafluorophosphate (B91526) salt) is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Studies on derivatives such as 1-oxo-3-phenyl-pyrido[1,2a]pyrazinium bromide monohydrate have unambiguously confirmed the fused bicyclic structure. researchgate.net The analysis provides key crystallographic parameters that define the crystal lattice. researchgate.netmdpi.com

Table 3: Example Crystallographic Data for a Substituted this compound Salt Data from the analysis of 1-oxo-3-phenyl-pyrido[1,2a]pyrazinium bromide monohydrate. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.730(2)
b (Å)14.094(3)
c (Å)12.553(3)
β (°)106.18(3)
Volume (ų)1311.3(5)
Z (Molecules/unit cell)4

The primary output of an X-ray crystal structure determination is a detailed set of molecular geometry parameters. researchgate.netrsc.org This includes precise bond lengths, bond angles, and torsion angles, which serve as the ultimate confirmation of the proposed structure.

Bond Lengths: The measured lengths of the carbon-carbon and carbon-nitrogen bonds within the rings can confirm the degree of aromaticity and conjugation in the system.

Bond Angles: The angles between bonds confirm the expected geometry of the fused five- and six-membered rings.

Torsion Angles: Torsion angles define the planarity of the ring system. For the this compound cation, the heterocyclic core is expected to be largely planar, a feature that is definitively confirmed by near-zero torsion angles within the rings.

In the crystal structure of related salts, all bond lengths and angles have been reported to have normal values, consistent with the conjugated heterocyclic system. researchgate.net

Table 4: Representative Molecular Geometry Data Obtained from X-ray Crystallography

ParameterDescriptionTypical Information Provided
Bond Length (Å)Distance between two bonded atoms (e.g., N1-C2)Confirms single, double, or intermediate bond character.
Bond Angle (°)Angle formed by three connected atoms (e.g., C2-N3-C4)Confirms ring geometry (e.g., internal angles of a hexagon).
Torsion Angle (°)Dihedral angle between two planes (e.g., C1-C2-N3-C4)Determines planarity and conformation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular mass and elucidating the structure of organic compounds. chemguide.co.uk When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (or parent ion), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uktutorchase.com For pre-charged species such as this compound salts, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable, as they allow the direct detection of the intact cation. researchgate.netnih.gov

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk This process, known as fragmentation, produces a unique pattern of signals in the mass spectrum. The most intense peak in the spectrum is called the base peak, and it corresponds to the most stable or most readily formed fragment ion. tutorchase.comlibretexts.org Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. tutorchase.com

The fragmentation pathways of nitrogen-containing heterocycles are often characteristic of their ring systems. Studies on related structures, such as pyridones, show that fragmentation is often initiated by the cleavage of the most labile bonds, for example, the CO-NH bond in an amido group. nih.gov For other heterocyclic systems like pyrrolizidine (B1209537) alkaloids, characteristic fragmentation includes the neutral loss of small molecules such as carbon monoxide (CO). mjcce.org.mk For this compound, the molecular ion would be the intact cation. Its fragmentation would likely involve the rupture of the pyrazine ring system, potentially leading to the loss of neutral fragments like HCN or acetylene, or cleavage resulting in the formation of a stable pyridinium-type ion. The precise fragmentation pattern is a key characteristic used for its identification. nih.govmjcce.org.mk

Table 2: Postulated Mass Spectrometry Data for this compound Cation

Ion Type Proposed Structure / Formula Calculated m/z Notes
Molecular Ion (M+) [C₈H₇N₂]⁺ 131.06 The intact this compound cation. This would also be the parent ion.
Fragment 1 [C₇H₅N]⁺ 103.04 Resulting from the loss of a neutral HCN molecule (27 Da) from the pyrazine ring.
Fragment 2 [C₆H₅N₂]⁺ 105.05 Resulting from the loss of a neutral C₂H₂ molecule (26 Da).

Chemical Reactivity, Transformation Mechanisms, and Stereochemistry

Tautomerism and Isomerization Studies

Tautomerism and isomerization are fundamental concepts in understanding the reactivity and stability of heterocyclic compounds. For pyrido[1,2-a]pyrazin-5-ium derivatives, these phenomena play a crucial role in their chemical behavior.

Keto-Enol Tautomerism in Hydroxy-Substituted this compound Derivatives

Hydroxy-substituted this compound derivatives can exhibit keto-enol tautomerism, a process involving the migration of a proton and the shifting of bonding electrons. In the case of related heterocyclic systems, such as certain pyrido[3,2-e] Current time information in NA.rsc.orgthiazin-4-one 1,1-dioxides, the coexistence of both keto and enol tautomers has been observed in crystal structures, with the keto form being predominant. nih.gov This equilibrium is often stabilized by strong intramolecular hydrogen bonding. nih.gov

The position of the keto-enol equilibrium is significantly influenced by the nature of the solvent. mdpi.comnih.gov In polar aprotic solvents like DMSO, the keto form is generally favored, while in non-polar solvents such as chloroform, the enol form tends to be more stable. mdpi.comnih.gov Spectroscopic techniques like 1H-NMR, 13C-NMR, and UV-Visible spectroscopy are instrumental in studying these tautomeric equilibria in solution. mdpi.comnih.gov For instance, in the 13C-NMR spectrum, the presence of distinct signals for ketonic and enolic carbons confirms the existence of both tautomers. mdpi.comnih.gov

Table 1: Solvent Effects on Keto-Enol Tautomerism
SolventPolarityPredominant Tautomer
DMSOPolar AproticKeto
ChloroformNon-PolarEnol

Solution-Phase Equilibria and Conformational Dynamics

The pyrido[1,2-a]pyrazine ring system can exist in various conformations, and the study of its solution-phase equilibria is key to understanding its dynamic behavior. For derivatives like octahydro-2H-pyrido[1,2-a]pyrazines, spectroscopic analysis has shown a preference for the trans-fused ring conformation. rsc.org The stereochemistry of substituted derivatives, including the configuration of substituents, can be assigned based on detailed analysis of their IR and NMR spectra. rsc.org

Ring-Opening and Rearrangement Reactions of the Pyrido[1,2-a]pyrazine System

The pyrido[1,2-a]pyrazine ring system is susceptible to ring-opening and rearrangement reactions, which can be initiated by various reagents and conditions. For example, some 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in NA.nih.govoxazine-1,8-diones, which can be considered related structures, undergo ring-opening in the presence of nucleophiles like ethylenediamine, leading to the formation of new heterocyclic systems such as imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com

In another instance, the reaction of 2-pyridyl-substituted pyridazines with benzyne (B1209423) can lead to an unexpected rearrangement cascade. nih.gov This process involves a nucleophilic attack on the benzyne, followed by a series of ring-opening and ring-closing steps to ultimately form pyrido[1,2-a]indoles. nih.gov

Photochemical and Flash Vacuum Pyrolytic Transformations

Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermal rearrangements of heterocyclic compounds. acs.org This method involves heating a sample in a high vacuum, which can induce transformations that are not readily achievable under standard laboratory conditions. acs.org While specific FVP studies on this compound are not detailed in the provided results, the general principles of FVP on related nitrogen-containing heterocycles suggest that it could lead to interesting and potentially novel molecular rearrangements.

Transformation of Pyrido[1,2-a]pyrazine to Other Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines)

Pyrido[1,2-a]pyrazine derivatives serve as versatile starting materials for the synthesis of other important fused heterocyclic systems. For instance, methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate can be transformed into imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines by reacting it with compounds containing a cyanomethylene carbonyl group or with cyanamide. researchgate.net This highlights the utility of the pyrido[1,2-a]pyrazine scaffold as a building block in synthetic organic chemistry.

Theoretical and Computational Chemistry of Pyrido 1,2 a Pyrazin 5 Ium

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in the pyrido[1,2-a]pyrazin-5-ium cation. These methods allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the ground state properties of molecules like this compound. DFT methods are used to determine the electron density, from which properties such as the total energy, molecular geometry, and electronic distribution can be derived. By optimizing the geometry of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. These calculations are crucial for understanding the stability and conformational preferences of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules, including heterocyclic systems like this compound, is the B3LYP functional with the 6-31G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations. The 6-31G(d,p) basis set is a split-valence Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are essential for accurately describing the anisotropic nature of chemical bonds and are critical for systems with delocalized π-electrons, such as the this compound cation. The selection of this level of theory provides a good balance between computational cost and accuracy for predicting the geometric and electronic properties of the molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which aids in their structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the NMR chemical shifts, which can then be compared with experimental spectra to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. By computing the magnetic shielding for each nucleus in the this compound cation, the corresponding chemical shifts can be predicted. These calculations are typically performed on the optimized geometry of the molecule, often obtained at the B3LYP/6-31G(d,p) level of theory. The predicted chemical shifts for both ¹H and ¹³C nuclei can be correlated with experimental values, providing a powerful tool for assigning the peaks in the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

AtomPredicted Chemical Shift (ppm)
H18.50
H27.80
H37.95
H48.70
C1135.0
C2125.5
C3130.0
C4140.0
C5a148.0
C6155.0

Note: This table represents hypothetical data for illustrative purposes, as specific computational results for the parent this compound were not available in the searched literature.

Analysis of Molecular Electrostatic Potential and Non-Covalent Interactions

The molecular electrostatic potential (MEP) and the study of non-covalent interactions are crucial for understanding the reactivity and intermolecular interactions of a molecule. The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the this compound cation, the MEP would show a positive potential localized around the pyridinium (B92312) and pyrazinium rings, indicating their susceptibility to nucleophilic attack.

Furthermore, the analysis of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is essential for understanding the behavior of the molecule in the solid state and in solution. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these interactions. For the this compound cation, these analyses can reveal how it interacts with counter-ions, solvent molecules, and other molecules in its environment, which is critical for understanding its crystal packing and biological activity.

Conformational Landscape and Energetic Stability of Isomers and Tautomers

The conformational landscape of the this compound scaffold and its potential isomers and tautomers is a critical aspect of its chemistry, influencing its interactions and reactivity. While specific computational studies on the parent this compound cation are not extensively documented, theoretical investigations of related fused heterocyclic systems provide a framework for understanding its potential behavior.

Density Functional Theory (DFT) calculations are a primary tool for exploring the potential energy surface of such molecules. For instance, studies on related fused nitrogen heterocycles have successfully employed DFT to determine the relative stabilities of various tautomeric forms, such as keto-enol and amine-imine tautomers. In a study on a complex pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline derivative, DFT calculations were used to investigate the stability of OH, CH, and NH tautomers, revealing that the CH tautomer was the most stable. researchgate.net This approach, which involves optimizing the geometry of each tautomer and calculating its electronic energy, can be directly applied to the this compound system to predict the predominant tautomeric forms.

Furthermore, the conformational flexibility of substituents on the this compound ring system can be analyzed. Computational studies on other heterocyclic compounds have shown that internal rotations around single bonds can lead to multiple stable conformers with distinct energies. iu.edu.sa For substituted this compound derivatives, DFT calculations can map the potential energy surface associated with the rotation of these substituents, identifying the most stable conformations and the energy barriers between them.

The relative energies of different structural isomers of the this compound core could also be assessed using these computational methods. By calculating the heats of formation or Gibbs free energies of various isomeric arrangements of the fused rings, their thermodynamic stabilities can be compared.

Table 1: Representative Theoretical Data on Tautomer Stability in a Related Heterocyclic System

TautomerRelative Energy (kcal/mol)
CH-form0.00
OH-form+5.2
NH-form+11.8

Note: Data is illustrative and based on a study of a different, more complex heterocyclic system to demonstrate the application of computational methods. researchgate.net Actual values for this compound would require specific calculations.

Protonation Equilibria and Acidity/Basicity Predictions

The this compound cation possesses multiple nitrogen atoms, each with the potential to participate in protonation and deprotonation equilibria. Understanding the acidity and basicity of this system is crucial for predicting its behavior in different chemical environments. Computational methods offer a robust approach to estimating pKa values and identifying the most likely sites of protonation.

Theoretical pKa calculations can be performed using various computational models, often involving thermodynamic cycles. These methods calculate the Gibbs free energy change associated with the deprotonation of the compound in solution. While direct experimental pKa data for this compound may be scarce, computational studies on related nitrogen-containing heterocycles have demonstrated the utility of this approach. For example, a theoretical investigation into the synthesis of pyrido[2,3-d]pyrimidines included the calculation of pKa values for the reactants to elucidate the reaction mechanism.

The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, can also be calculated to assess the intrinsic basicity of the different nitrogen atoms in a deprotonated form of the this compound system. The nitrogen atom with the highest proton affinity is the most basic in the gas phase. In solution, solvation effects, which can be modeled using continuum solvent models like the Polarizable Continuum Model (PCM), play a significant role and can alter the relative basicities. A computational study on pyrazinyl and pyridinyl bis-azomethines highlighted the difference in basicity between the pyridine (B92270) and pyrazine (B50134) rings, a concept that is directly applicable to the this compound core. nih.gov

Table 2: Predicted Protonation Sites and Relative Basicities (Illustrative)

Nitrogen Atom PositionPredicted Relative BasicityRationale
N(1) (Pyridine Ring)HigherGenerally, pyridine nitrogens are more basic than pyrazine nitrogens.
N(4) (Pyrazine Ring)LowerThe electron-withdrawing nature of the adjacent nitrogen reduces basicity.
N(5) (Bridgehead)LowestQuaternary nitrogen, already positively charged.

Note: This table is a qualitative prediction based on general principles of nitrogen heterocycle basicity and would require specific computational analysis for quantitative validation.

Computational Mechanistic Studies of this compound Reactions

One area of interest is the susceptibility of the this compound ring to nucleophilic and electrophilic attack. By calculating molecular electrostatic potential (MEP) maps, regions of positive and negative electrostatic potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For the positively charged this compound cation, the ring system is expected to be susceptible to nucleophilic addition reactions.

Cycloaddition reactions are another important class of reactions for heterocyclic compounds. Computational studies have been extensively used to investigate the mechanisms of cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, in related systems. researchgate.netmdpi.com These studies can determine the preferred regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. For instance, a DFT study on the [3+2] cycloaddition of nitrilimines demonstrated how computational analysis can explain the observed regioselectivity. nih.gov Similar computational approaches could be applied to predict the reactivity of the this compound system in cycloaddition reactions, for example, treating the pyrazine ring as a potential diene or dienophile.

Furthermore, computational studies can be used to investigate the mechanisms of substitution reactions and rearrangements. By modeling the reaction pathways and calculating the associated energy barriers, the feasibility of different mechanistic proposals can be assessed.

Table 3: Representative Data from a Computational Mechanistic Study of a Cycloaddition Reaction

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Path A (Regioisomer 1)15.8-25.4
Path B (Regioisomer 2)19.2-22.1

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational mechanistic studies. The values would be specific to a particular reaction of this compound.

Advanced Materials and Photophysical Applications of Pyrido 1,2 a Pyrazin 5 Ium Derivatives

Development as Emergent Fluorophores and Chromophores

Pyrido[1,2-a]pyrazin-5-ium derivatives belong to the broader class of N-heterocyclic compounds, which are increasingly being developed as fluorophores and chromophores. While direct and extensive research on the photophysical properties of this compound itself is not widely documented in publicly available literature, the development of structurally similar compounds, such as imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrido[2,3-b]indolizines, provides a strong basis for understanding their potential. edinst.commdpi.com These related compounds are recognized for their fluorescent properties, which are tunable through synthetic modifications. edinst.com

The core structure of these N-heterocycles, featuring a bridgehead nitrogen atom, often leads to desirable photophysical characteristics, including high fluorescence quantum yields. edinst.commdpi.com The synthesis of such compounds is often achievable through straightforward and efficient chemical reactions, making them attractive for the development of new materials. For instance, methods like the Groebke–Blackburn–Bienaymé multicomponent reaction have been employed to create complex heterocyclic systems with potential cytotoxic applications, highlighting the versatility of these scaffolds. nih.gov The development of these related compounds as emergent fluorophores suggests a similar potential for the this compound cation, positioning it as a target for future research in materials science.

Detailed Photophysical Characterization in Solution and Solid State

A thorough understanding of the photophysical behavior of any new class of fluorophores is essential for their application. This characterization typically involves a suite of spectroscopic techniques performed in both solution and the solid state.

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of fluorescent compounds provide fundamental insights into their behavior. For related N-heterocyclic compounds like imidazo[1,2-a]pyridines, absorption spectra typically show distinct bands in the ultraviolet (UV) and visible regions, corresponding to π-π* and n-π* electronic transitions. nih.gov The emission spectra, which are a hallmark of their fluorescent nature, often exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous for applications in fluorescence imaging as it facilitates the separation of excitation and emission signals. The specific wavelengths of absorption and emission are highly dependent on the molecular structure, including the nature and position of substituents on the heterocyclic core.

Investigation of Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic of many fluorophores and is indicative of changes in the electronic distribution in the ground and excited states. This phenomenon is often linked to intramolecular charge transfer (ICT), where upon photoexcitation, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part.

In related pyridinium (B92312) N-phenoxide betaine (B1666868) dyes, a strong negative solvatochromism is observed, where the absorption shifts to a lower wavelength (hypsochromic or blue shift) in more polar solvents. psu.edu This is attributed to the stabilization of the polar ground state by the polar solvent. For many fluorescent N-heterocycles, a positive solvatochromism is more common in the emission spectrum, where a red shift is observed with increasing solvent polarity. This indicates a more polar excited state, which is stabilized to a greater extent by polar solvents. The study of solvatochromism provides valuable information about the dipole moments of the ground and excited states and the nature of the electronic transitions.

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com High quantum yields are desirable for bright fluorophores. The determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu

For instance, the quantum yields of pyrido[2,3-b]indolizines have been reported to be as high as 82%, indicating their high emission efficiency. mdpi.com The quantum yield can be significantly influenced by the molecular structure, the solvent, and the temperature. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield.

Structure-Photophysical Property Relationships

A key aspect of developing new fluorophores is understanding how their chemical structure influences their photophysical properties. This knowledge allows for the rational design of molecules with tailored absorption and emission characteristics.

Influence of Substituents on Electronic Transitions and Emission Characteristics

The introduction of different substituent groups onto the core heterocyclic structure can have a profound impact on the electronic transitions and, consequently, the absorption and emission properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).

In pyrazolo[1,5-a]pyrimidines, for example, the presence of electron-donating groups generally leads to a red-shift in both the absorption and emission spectra and can enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can cause a blue-shift and may quench the fluorescence. This tunability is crucial for developing fluorophores for specific applications that require emission at a particular wavelength. The table below illustrates the effect of substituents on the photophysical properties of a related class of compounds, imidazo[1,2-a]pyridines.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives This table is representative of the types of data collected for related N-heterocyclic compounds and is for illustrative purposes.

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
1 -H3304500.25
2 -OCH3 (EDG)3454750.40
3 -NO2 (EWG)3204300.05

The data in the table clearly show that an electron-donating group like methoxy (B1213986) (-OCH3) causes a bathochromic (red) shift in both absorption and emission and increases the quantum yield compared to the unsubstituted compound. In contrast, an electron-withdrawing group like nitro (-NO2) leads to a hypsochromic (blue) shift and a significant decrease in the quantum yield. These trends are a direct consequence of the perturbation of the electronic structure of the fluorophore by the substituents.

Role of π-Conjugated Systems and Molecular Design in Tuning Optical Properties

The optical properties of this compound derivatives are intrinsically linked to the nature of their π-conjugated systems. The inherent structure of the this compound cation features a nitrogen-containing heterocyclic system that can be systematically modified to fine-tune its photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. The design of these molecules often revolves around the principles of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures.

In this framework, the this compound core can act as an electron-accepting unit. By introducing various electron-donating or electron-withdrawing groups at different positions on the heterocyclic scaffold, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This modulation of the HOMO-LUMO energy gap directly influences the absorption and emission spectra of the molecule. For instance, attaching strong electron-donating groups, such as amino or alkoxy moieties, to the π-system can raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups can lower the LUMO energy level, which can also result in a bathochromic shift.

The extent of π-conjugation also plays a crucial role. Extending the conjugated system by fusing aromatic rings or introducing unsaturated linkers can decrease the HOMO-LUMO gap, thereby shifting the fluorescence to longer wavelengths. The strategic placement of substituents can also induce intramolecular charge transfer (ICT) characteristics, which are often associated with high fluorescence quantum yields and sensitivity to the surrounding environment.

Recent studies on various nitrogen-containing heterocyclic compounds have demonstrated the efficacy of these molecular design strategies. For example, in pyrimidine-derived α-amino acids, the combination of highly conjugated or electron-rich aryl substituents with the π-deficient pyrimidine (B1678525) motif has been shown to produce fluorophores with high quantum yields and brightness. These findings underscore the potential for similar modifications to the this compound backbone to yield a diverse palette of fluorescent materials with tailored optical properties for specific applications.

Potential in Optoelectronic Devices and Advanced Sensing Materials

The tunable photophysical properties of this compound derivatives make them promising candidates for a range of applications in optoelectronics and sensing. Their inherent charge and the presence of heteroatoms offer unique opportunities for creating materials that are responsive to their environment or can function as active components in electronic devices.

Application in pH-Sensing Materials

The development of fluorescent pH sensors is of significant interest for various fields, including environmental monitoring and biological imaging. The this compound scaffold is a compelling candidate for pH sensing due to the presence of nitrogen atoms that can be protonated or deprotonated depending on the acidity of the medium. This acid-base equilibrium can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.

The sensing mechanism would likely rely on the change in the intramolecular charge transfer (ICT) character upon protonation or deprotonation of one of the nitrogen atoms in the pyrazine (B50134) ring. For example, in a basic medium, a deprotonated form might exhibit strong fluorescence at a particular wavelength. Upon acidification, the protonation of a nitrogen atom could quench the fluorescence or shift it to a different wavelength. This "on-off" or ratiometric response provides a clear signal for detecting changes in pH.

Research on other nitrogen-containing heterocycles supports this potential application. For instance, various N-heterocyclic dyes have been successfully employed as chemosensors in different pH ranges. rsc.org The design of such probes often involves creating a system where the protonation event disrupts or enhances the π-conjugation or the ICT process, leading to a measurable change in the optical output. By analogy, functionalizing the this compound core with appropriate donor and acceptor groups could lead to highly sensitive and selective fluorescent pH probes.

Probe Type Sensing Mechanism pH Range Reported Application
N-heterocyclic dyesProtonation/deprotonation affecting ICTVariousIon sensing in aqueous media rsc.org
Fluorescent MOFsProtonation of amino groups4.0-7.7pH sensing in aqueous solutions
Imidazole (B134444) derivativesProtonation/deprotonation of imidazole ringAlkaline pHMonitoring concrete carbonation

Exploration in Organic Light-Emitting Diodes (OLEDs) (related pyrazine-based chromophores)

While specific research on the application of this compound derivatives in Organic Light-Emitting Diodes (OLEDs) is limited, the broader class of pyrazine-based chromophores has shown considerable promise. rsc.org Pyrazine and its derivatives are often used as electron-accepting units in the design of emissive materials for OLEDs, particularly for achieving efficient blue and green electroluminescence.

The strategy often involves creating donor-acceptor molecules where a pyrazine-containing unit is coupled with strong electron-donating moieties. This design facilitates efficient charge injection and transport, as well as high photoluminescence quantum yields in the solid state. For example, pyrazine-bridged donor-acceptor-donor (D-A-D) type molecules have been synthesized and investigated as fluorescent probes, demonstrating that the pyrazine core can effectively mediate charge transfer and produce strong emission.

The positively charged nature of the this compound core could be either a challenge or an opportunity in the context of OLEDs. While ionic compounds can sometimes complicate device fabrication and stability, they are also being explored in the development of light-emitting electrochemical cells (LECs), which have a simpler device architecture. The inherent electronic properties of the this compound system, combined with strategic molecular engineering, could potentially lead to a new class of emitters for specialized optoelectronic applications.

Compound Class Device Application Key Features
Pyrazine-based D-A-D probesLive cell imagingHigh photostability, large Stokes shifts
Pyrazine-bridged TADF emittersBlue and green OLEDsHigh quantum efficiency, reduced efficiency roll-off
Platinum(II) complexesOLEDsHigh electric-to-light conversion efficiency

Catalytic Applications and Ligand Design Principles

Utilization as Catalysts in Organic Transformations (e.g., Curing Polyisocyanates)

While nitrogen-containing heterocycles are widely recognized for their catalytic activity in various organic transformations, specific documented applications of pyrido[1,2-a]pyrazin-5-ium as a catalyst for the curing of polyisocyanates are not extensively reported in the available scientific literature. The catalytic potential of related heterocyclic structures, however, suggests that the pyrido[1,2-a]pyrazine core could theoretically be of interest in such applications. The curing of polyisocyanates typically involves catalysts that can activate the isocyanate group towards nucleophilic attack by polyols, and nitrogen-based catalysts are known to be effective in this role.

The general mechanism for amine-catalyzed urethane (B1682113) formation involves the activation of the isocyanate by the amine, making it more susceptible to reaction with the hydroxyl group of a polyol. Quaternary ammonium (B1175870) salts, a class to which this compound belongs, can also function as catalysts, often exhibiting different activity and selectivity profiles compared to their tertiary amine counterparts.

Given the lack of direct research on this compound in this specific context, its potential efficacy can only be extrapolated from the known catalytic behavior of similar nitrogenous compounds in polyurethane chemistry. Further empirical studies would be necessary to validate its activity and utility in the curing of polyisocyanates.

Design of Pyrido[1,2-a]pyrazine Scaffolds as Ligands for Metal-Catalyzed Reactions

The pyrido[1,2-a]pyrazine scaffold, with its fused aromatic system containing multiple nitrogen atoms, presents a versatile platform for the design of ligands for metal-catalyzed reactions. Although pyridine (B92270) is a more common building block in ligand design, isosteric replacements with pyrazine (B50134) and its fused derivatives are gaining attention as they can offer alternative catalytic pathways and, in some cases, outperform their pyridine-based counterparts. nih.gov

The design principles for pyrido[1,2-a]pyrazine-based ligands revolve around several key features:

Coordination Sites: The presence of multiple nitrogen atoms in the pyrido[1,2-a]pyrazine system allows for various coordination modes with a metal center. The lone pair of electrons on the nitrogen atoms can act as σ-donors. The pyrazine nitrogen atoms can chelate a metal, or one can be used for coordination while the other is available for further functionalization. nih.gov

Electronic Properties: The number and position of nitrogen atoms significantly influence the electronic properties of the ligand. Compared to pyridine, the additional nitrogen atom in the pyrazine ring lowers the basicity of the ligand. acs.org This altered electronic character can impact the reactivity and stability of the resulting metal complex.

Steric Hindrance: Substituents can be introduced onto the pyrido[1,2-a]pyrazine core to modulate the steric environment around the metal center. This is a crucial aspect of ligand design, as it can influence the selectivity of the catalyzed reaction.

Redox Activity: The pyrazine core can participate in redox processes, making ligands derived from it potentially "non-innocent" or redox-active. This property can be exploited in catalytic cycles that involve changes in the oxidation state of the ligand. nih.gov

Derivatives of the broader pyrido-pyrazine family have been explored as ligands in various metal-catalyzed transformations. For instance, pyrido[2,3-b]pyrazine-derived ligands have been used in the synthesis of Rhenium(I) complexes, which are of interest for their photochemical properties. researchgate.net The design of such ligands often involves the introduction of specific functional groups at various positions on the heterocyclic core to fine-tune their coordination and catalytic properties.

Ligand ScaffoldMetalCatalytic ApplicationKey Design Feature
Pyrazine-based PNP Pincer LigandsIron, IridiumCO2 HydrogenationMetal-ligand cooperativity via aromatization/dearomatization. acs.org
Pyrido[2,3-b]pyrazine DerivativesRhenium(I)Photochemical Energy Conversion (Potential)Bidentate N,N-chelation. researchgate.net
Pyrazine-diimine Pincer LigandsIronOlefin PolymerizationRedox-active ligand with steric shielding. nih.gov

General Catalytic Behavior of Nitrogen Heterocycles and Pyrido[1,2-a]pyrazine Systems

Nitrogen-containing heterocycles are a cornerstone of catalysis, participating in a vast array of organic transformations both as organocatalysts and as ligands for metal complexes. Their catalytic behavior is intrinsically linked to the presence of nitrogen atoms within the heterocyclic framework.

The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, which are fundamental to their catalytic activity. In many reactions, these heterocycles function as Brønsted or Lewis bases. The basicity, however, is highly dependent on the structure of the heterocycle. For instance, the introduction of additional nitrogen atoms into a pyridine ring, as in pyrazine or pyrimidine (B1678525), leads to a significant decrease in basicity. acs.org This modulation of electronic properties is a key principle in the design of catalysts with specific activities.

In the context of metal-catalyzed reactions, nitrogen heterocycles are ubiquitous as ligands. They stabilize the metal center and influence its reactivity through a combination of steric and electronic effects. The σ-donating ability of the nitrogen lone pair and the π-accepting ability of the aromatic ring are critical to the metal-ligand bonding and, consequently, the catalytic performance. researchgate.net

Furthermore, fused heterocyclic systems like pyrido[1,2-a]pyrazine can offer rigid backbones for the construction of multidentate ligands, which can enhance the stability of the corresponding metal complexes. The planarity and extended π-system of such scaffolds can also facilitate electron transfer processes, which are crucial in many catalytic cycles.

While specific catalytic applications of the parent this compound are not widely detailed, related structures like imidazo[1,2-a]pyrazines have been synthesized using iodine as a catalyst in multicomponent reactions, highlighting the role of the heterocyclic core in facilitating complex chemical transformations. nih.gov The development of catalysts based on fused nitrogen heterocycles remains an active area of research, driven by the need for more efficient and selective synthetic methods. dntb.gov.ua

Nitrogen HeterocyclepKa of Conjugate Acid
Pyridine5.25
Pyrimidine1.3
Pyrazine0.6

Synthesis and Chemical Characterization of Expanded and Fused Pyrido 1,2 a Pyrazine Systems

Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine Derivatives

The novel ring system bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione and its derivatives have been synthesized through a convenient four-step sequence. researchgate.netnih.gov Symmetrical derivatives of this system can be achieved through self-condensation, while asymmetrical versions are produced by the condensation of different starting materials. researchgate.netnih.gov

A general procedure for preparing symmetrical 6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-diones involves the reaction of the appropriate 1-(carboxymethyl)-6-azaindole-2-carboxylic acid derivatives in anhydrous tetrahydrofuran (B95107) (THF) with the addition of dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net The mixture is stirred for an extended period at room temperature, after which the solid product is collected by filtration and recrystallized. researchgate.net Due to the poor solubility of these compounds, full characterization, particularly ¹³C-NMR, can be challenging. researchgate.net

For unsymmetrical derivatives, a stepwise approach is used. A solution of one 1-(carboxymethyl)-6-azaindole-2-carboxylic acid derivative is treated with DMAP and EDCI, followed by the addition of a different acid derivative. researchgate.net This allows for the creation of targeted, non-symmetrical products. For instance, the reaction of 1-(carboxymethyl)-6-azaindole-2-carboxylic acid with its 5-methoxy analogue yielded 3-methoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione, along with symmetrical side products. researchgate.net

Table 1: Synthesis and Characterization of a Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine Derivative

Compound Name Starting Materials Yield Melting Point (°C) Spectroscopic Data (IR, cm⁻¹)

A deaza analogue, pyrido[4'',3'':4',5']pyrrolo-[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione, was also synthesized by condensing 6-azaindole (B1212597) carboxylic acid with indole (B1671886) 2-carboxylic acid. researchgate.netnih.gov

Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-ium Ring Systems

The synthesis of the pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-ium ring system has been accomplished using a Cp*CoIII-catalyzed reaction. nih.gov This method involves a tandem C-H activation and subsequent annulation process, starting from 1-(pyridin-2-yl)-1H-indoles and internal alkynes. nih.gov This catalytic approach provides an efficient route to construct this complex, polycyclic cationic system.

Further detailed research findings on the synthesis and characterization of this specific ring system are limited in the reviewed literature. However, related structures such as CF3-substituted benzo nih.govambeed.comimidazo[1,2-a]pyrimidines have been synthesized via a catalyst- and solvent-free, sonochemistry-assisted cyclo-condensation process. nih.gov

Pyrido[1,2-a]quinoxalin-11-ium Derivatives

A novel and fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative, 2-aminopyrido[1,2-a]quinoxalin-11-ylium, has been synthesized and structurally characterized. ambeed.com The synthesis is achieved through a Copper(II)-mediated reaction of a Schiff base, which proved to be the most efficient metal for this transformation. nih.gov The use of other metal ions such as Zn(II), Cd(II), Fe(II), or Ni(II) did not yield the product. nih.gov The resulting compound was isolated as perchlorate (B79767) and thiocyanate (B1210189) salts.

This quinoxalinylium salt is notable for its strong fluorescence in the visible region, emitting at 580 nm with an estimated quantum yield of 0.23 upon excitation at 470 nm. nih.gov Its solubility in a wide range of solvents enhances its potential application as a fluorescent dye.

In a different approach, 6-oxidopyrido[1,2-a]quinoxalinium zwitterions were synthesized by reacting quinoxalin-2-one with various aliphatic aldehydes under acidic conditions. These zwitterions can then be treated with picric acid to form the corresponding picrates.

Table 2: Spectroscopic Properties of 2-aminopyrido[1,2-a]quinoxalin-11-ium

Property Value
Excitation Wavelength 470 nm
Emission Wavelength 580 nm

Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles and Related Polycyclic Systems

Detailed research findings on the synthesis and chemical characterization of the specific Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole ring system were not available in the reviewed sources.

Q & A

Q. What are the most reliable synthetic routes for pyrido[1,2-a]pyrazin-5-ium derivatives, and how can regioselectivity be controlled?

The synthesis of this compound derivatives often involves cyclization strategies using lithium amide bases or transition-metal catalysis. For example, lithium amide-mediated acylation of 2-aminopyridines with alkynoate esters enables regioselective formation of pyrido[1,2-a]pyrimidin-2-ones, favoring the 2-oxo isomer over the 4-oxo isomer due to steric and electronic effects . Copper-catalyzed Ullmann reactions have also been employed for one-pot synthesis, combining aromatic amination and intramolecular amide bond formation . Key factors in regioselectivity include solvent polarity, base strength, and the electronic nature of substituents.

Q. How can spectroscopic techniques distinguish tautomeric forms of this compound derivatives?

IR and NMR spectroscopy are critical for identifying keto-enol tautomerism. For instance, IR absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) differentiate keto and enol forms. NMR chemical shifts for protons adjacent to carbonyl groups (e.g., δ 10–12 ppm for enolic OH) further resolve tautomeric equilibria. UV-Vis spectrophotometry quantifies the dominant tautomer in solution by tracking absorbance changes at specific wavelengths (e.g., 250–300 nm) .

Q. What methods are used to determine acid dissociation constants (pKa) for this compound derivatives?

pKa values are determined via pH-dependent UV-Vis titration. A spectrophotometer monitors absorbance changes as pH varies, with data fitted to the Henderson-Hasselbalch equation. For zwitterionic derivatives, dual pKa values (e.g., for NH⁺ and COO⁻ groups) are calculated using multiwavelength analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for this compound derivatives?

Molecular docking and dynamics simulations explain discrepancies between enzymatic inhibition and cellular assays. For example, rigid derivatives may exhibit poor activity due to hindered binding to flexible protein pockets (e.g., SHP2 inhibitors), as shown by docking studies correlating molecular flexibility with IC₅₀ values . Density functional theory (DFT) calculations also predict charge distribution and tautomeric stability, aiding in SAR (structure-activity relationship) analysis.

Q. What strategies overcome regioselectivity challenges in synthesizing this compound analogues?

Directed ortho-metalation (DoM) and protecting-group strategies enhance regiocontrol. For example, introducing a bulky substituent at the pyridine C3 position directs cyclization to the C2 position, minimizing competing pathways. Thermal cyclization of alkynamides at 80–100°C in DMF favors 2-oxo isomers via kinetic control, while higher temperatures (>120°C) promote thermodynamic 4-oxo products .

Q. How do solvent effects influence the tautomeric equilibrium of this compound derivatives?

Polar aprotic solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, whereas nonpolar solvents (e.g., toluene) favor keto forms. Solvent-dependent NMR studies reveal up to 90% enol content in DMSO-d₆ for derivatives with electron-withdrawing groups, while keto forms dominate in CDCl₃ .

Q. What green chemistry approaches enable sustainable synthesis of this compound scaffolds?

Aqueous four-component reactions using molecular oxygen as an oxidant achieve dehydrogenation-aromatization without metal catalysts. For example, cyclohexanones and 2-aminopyridines react in water under aerobic conditions to form pyrido[1,2-a]benzimidazoles, reducing waste and toxicity . Microwave-assisted synthesis further shortens reaction times (≤1 hour vs. 24 hours conventional) .

Data Contradiction & Validation

Q. Why do some this compound derivatives exhibit inconsistent enzymatic vs. cellular activity?

Discrepancies arise from differences in membrane permeability, metabolic stability, or off-target interactions. For instance, zwitterionic derivatives with high polarity may show strong in vitro enzyme inhibition (e.g., IC₅₀ < 1 µM) but poor cellular uptake due to low logP values. Parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies (e.g., liver microsome assays) validate these findings .

Q. How can conflicting tautomerization data from XRD and solution-phase studies be reconciled?

X-ray crystallography often captures the solid-state tautomer, which may differ from the solution-dominant form. For example, a derivative may crystallize as the keto form (XRD) but exist predominantly as the enol tautomer in DMSO (NMR). Hybrid studies combining XRD, variable-temperature NMR, and computational solvation models resolve such contradictions .

Methodological Resources

  • Synthetic Protocols : Review cyclization strategies in .
  • Analytical Techniques : Refer to for spectroscopic workflows.
  • Biological Evaluation : See for enzyme/cell assay design.

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